molecular formula C10H12N4O B6247249 N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide CAS No. 1090718-29-8

N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide

Cat. No. B6247249
CAS RN: 1090718-29-8
M. Wt: 204.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus exhibiting versatile biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide involves the reaction of 3-amino-1-(2-bromoethyl)-1H-[1,2,4]triazolo[4,3-a]pyridine with acetic anhydride in the presence of a base to form the intermediate N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide.", "Starting Materials": [ "3-amino-1-(2-bromoethyl)-1H-[1,2,4]triazolo[4,3-a]pyridine", "Acetic anhydride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 3-amino-1-(2-bromoethyl)-1H-[1,2,4]triazolo[4,3-a]pyridine and base to a reaction flask", "Add acetic anhydride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and add water", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide as a solid" ] }

CAS RN

1090718-29-8

Molecular Formula

C10H12N4O

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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